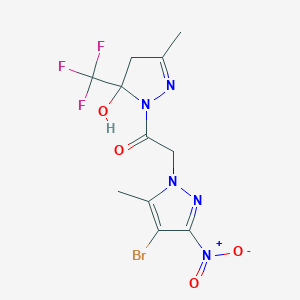![molecular formula C20H18ClNO4 B279829 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide, also known as CDMBF, is a synthetic compound that has been extensively studied for its potential biomedical applications. This compound belongs to the class of furan derivatives and has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal effects.
Mécanisme D'action
The exact mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in tumor growth and inflammation. For example, 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide has been shown to possess a wide range of biochemical and physiological effects, which make it a promising candidate for various biomedical applications. For example, 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide has been shown to possess antifungal activity by inhibiting the growth of various fungal species, including Candida albicans and Aspergillus fumigatus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide is its wide range of biological activities, which make it a promising candidate for various biomedical applications. Moreover, 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide has been shown to possess low toxicity and high selectivity for cancer cells, which make it a safer alternative to conventional chemotherapy drugs. However, one of the main limitations of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide. One of the most promising directions is the development of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide-based drug delivery systems, which can improve the solubility and bioavailability of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide in vivo. Another promising direction is the investigation of the synergistic effects of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide with other anticancer drugs, which can improve its therapeutic efficacy. Moreover, the investigation of the structure-activity relationship of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide can help to identify more potent derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide involves a multi-step process that starts with the reaction of 2-chlorophenol with formaldehyde to form 2-chloromethylphenol. This intermediate is then reacted with 4-methoxybenzylamine to form the corresponding amine derivative. Finally, the furan ring is introduced by reacting the amine derivative with furfuryl chloride in the presence of a base. The overall yield of this synthesis method is approximately 30%.
Applications De Recherche Scientifique
5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide has been shown to possess a wide range of biological activities, which make it a promising candidate for various biomedical applications. One of the most extensively studied applications of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide is its antitumor activity. In vitro studies have shown that 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, animal studies have shown that 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide can inhibit tumor growth in vivo, suggesting its potential as a therapeutic agent for cancer treatment.
Propriétés
Formule moléculaire |
C20H18ClNO4 |
|---|---|
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
5-[(2-chlorophenoxy)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO4/c1-24-15-8-6-14(7-9-15)12-22-20(23)19-11-10-16(26-19)13-25-18-5-3-2-4-17(18)21/h2-11H,12-13H2,1H3,(H,22,23) |
Clé InChI |
BWITVWFNEZMZDQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)


![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)
![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)

![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)

![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)

![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)